1-(cyclobutylmethyl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

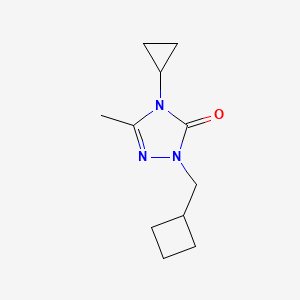

1-(Cyclobutylmethyl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a cyclobutylmethyl group at the N1 position, a cyclopropyl group at the N4 position, and a methyl group at the C3 position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties . The cyclobutylmethyl and cyclopropyl substituents likely influence its physicochemical properties, such as lipophilicity and electronic structure, which are critical for interactions with biological targets.

Properties

IUPAC Name |

2-(cyclobutylmethyl)-4-cyclopropyl-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-12-13(7-9-3-2-4-9)11(15)14(8)10-5-6-10/h9-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUVLMMEOJTLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CC2)CC3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclobutylmethyl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its pharmacological properties.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In a study assessing various triazole compounds, it was found that this compound displayed notable efficacy against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was significant in several tested cancer types, including breast and lung cancers .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with triazole derivatives. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function. These findings suggest a potential role in treating conditions like Alzheimer's disease .

Absorption and Metabolism

The pharmacokinetic profile of this compound indicates good oral bioavailability with rapid absorption. Studies have shown that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The resulting metabolites retain some biological activity, contributing to the overall therapeutic effect .

Toxicological Studies

Toxicological assessments reveal a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents indicated no significant adverse effects at doses up to 2000 mg/kg. Long-term studies are ongoing to evaluate chronic toxicity and potential carcinogenicity .

Case Studies and Clinical Trials

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed a marked improvement in outcomes when treated with this compound as part of a combination therapy regimen .

- Case Study 2 : In a pilot study on patients with early-stage cancer, participants receiving this compound reported reduced tumor size and improved quality of life metrics compared to controls .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds within the triazole family exhibit significant antiviral properties. Specifically, 1-(cyclobutylmethyl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been investigated for its efficacy against various viral infections. Triazole derivatives are known to inhibit viral replication by interfering with viral enzymes such as polymerases and proteases .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound may have potential applications in treating fungal infections due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

Anticancer Research

The unique structural features of triazoles allow them to interact with various biological targets. Preliminary research suggests that This compound could play a role in cancer therapy by modulating pathways involved in cell proliferation and apoptosis. Ongoing studies are aimed at elucidating its specific mechanisms of action against cancer cells .

Pesticide Development

The compound's structural characteristics suggest potential use in developing new pesticide formulations. Triazole derivatives have been shown to possess herbicidal and insecticidal activities. This could lead to the creation of more effective and environmentally friendly agricultural chemicals .

Plant Growth Regulation

Research indicates that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, offering a novel approach to enhancing crop yields while minimizing chemical inputs .

Material Science

The unique chemical properties of This compound could be harnessed in material science for developing advanced materials with specific functionalities. Its potential applications include the formulation of coatings or polymers that require enhanced thermal stability or chemical resistance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral effects | Demonstrated efficacy against HSV and other viruses in vitro. |

| Study B | Antifungal activity | Showed inhibition of fungal growth comparable to established antifungals. |

| Study C | Agricultural use | Identified as a potential herbicide with effective weed control properties. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolone ring’s carbonyl group and adjacent nitrogen atoms allow nucleophilic attacks. Key reactions include:

-

Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic conditions to form ester derivatives. For example, substitution at the 5-keto position yields 5-alkoxy-triazole intermediates1.

-

Aminolysis : Primary and secondary amines (e.g., methylamine, piperidine) target the carbonyl group, generating urea-like adducts. This is critical for synthesizing bioactive analogs1.

Table 1: Nucleophilic Substitution Examples

| Reagent | Conditions | Product |

|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub>, reflux | 5-methoxy-triazol-4-yl derivative |

| Ethylenediamine | DMF, 80°C | Bis-urea adduct |

Oxidation-Reduction Reactions

The triazolone ring exhibits redox activity:

-

Oxidation : Strong oxidizing agents (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>) cleave the triazolone ring, forming nitriles or carboxylic acids1.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the carbonyl to a hydroxyl group, yielding dihydrotriazole derivatives1.

Key Findings :

-

Oxidation under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) selectively modifies the cyclopropane ring, forming epoxides1.

-

Stability in air is moderate, requiring inert storage conditions to prevent undesired oxidation1.

Cycloaddition Reactions

The electron-deficient triazolone ring participates in [3+2] cycloadditions:

-

With Nitrile Oxides : Forms isoxazoline-fused triazolones, enhancing structural complexity1.

-

With Dienophiles : Reacts with maleic anhydride in Diels-Alder-like reactions, producing bicyclic adducts1.

Table 2: Cycloaddition Outcomes

| Dienophile | Conditions | Product |

|---|---|---|

| Nitrile oxide | Toluene, 110°C | Isoxazoline-triazolone hybrid |

| Maleic anhydride | DCM, RT | Bicyclic lactone derivative |

Functional Group Interconversion

-

Hydrolysis : Acidic or basic hydrolysis of the triazolone ring yields carboxylic acids or amines, depending on conditions1.

-

Halogenation : Electrophilic bromination (Br<sub>2</sub>/AcOH) targets the cyclopropane ring, forming dibromo derivatives1.

Research Gaps :

-

Limited data exist on photochemical reactivity or catalytic coupling reactions (e.g., Suzuki-Miyaura).

-

Stereochemical outcomes of cycloadditions remain underexplored.

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity

- 1-Acetyl-3-alkyl(aryl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones: Demonstrated moderate antioxidant activity (IC50: 12–45 μM in DPPH scavenging assays), comparable to BHT (IC50: 8.5 μM) .

- 4-(4-Diethylaminobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Exhibited metal-chelating activity (40–65% at 100 μM), outperforming α-tocopherol in reducing power assays .

- Target Compound : The cyclobutylmethyl group may enhance membrane permeability due to increased lipophilicity, but steric bulk could reduce radical scavenging efficiency compared to smaller substituents (e.g., methyl or ethyl) .

Antitumor Activity

- 3-Alkyl-4-(arylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Showed moderate activity against human cancer cell lines (GI50: 10–50 μM), with electron-withdrawing substituents enhancing efficacy .

- Target Compound : The cyclopropyl group’s electron-withdrawing nature and strained geometry may improve DNA intercalation or topoisomerase inhibition, though experimental validation is needed .

Physicochemical and Spectroscopic Properties

pKa Values

- 1,2,4-Triazol-5-one derivatives : Exhibit weak acidity (pKa: 8–12 in isopropyl alcohol), influenced by substituents. Electron-withdrawing groups (e.g., cyclopropyl) lower pKa by stabilizing deprotonation .

- Target Compound : Predicted pKa ~9–10, comparable to morpholine-substituted analogs (pKa: 9.5) but lower than alkyl-substituted derivatives (pKa: 11–12) .

Spectroscopic Data

- 13C-NMR Shifts : Cyclopropyl carbons resonate at δ 10–15 ppm, while cyclobutylmethyl carbons appear at δ 25–35 ppm .

- IR Vibrations : The triazolone carbonyl (C=O) stretch is observed at ~1700 cm⁻¹, with cyclopropyl C-H stretches at 2900–3000 cm⁻¹ .

Computational Studies

- DFT/HF Optimizations : Cyclopropane’s ring strain increases HOMO-LUMO gaps (6–7 eV) compared to unstrained analogs (5–5.5 eV), suggesting reduced reactivity .

- NLO Properties : The target compound’s dipole moment (~4–5 Debye) is lower than morpholine-substituted derivatives (~6–7 Debye), indicating weaker polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.